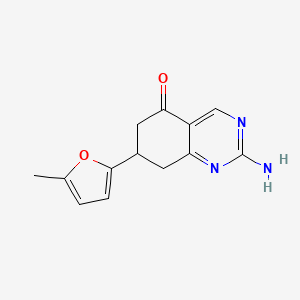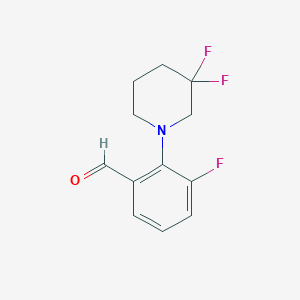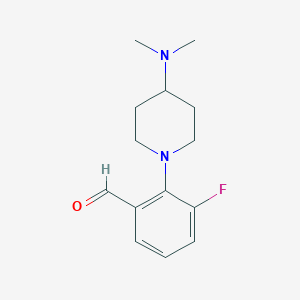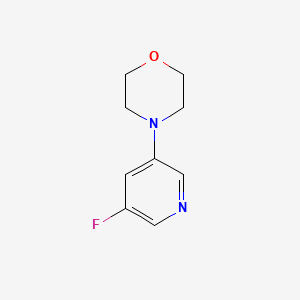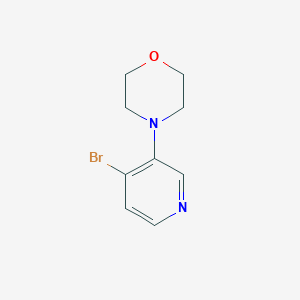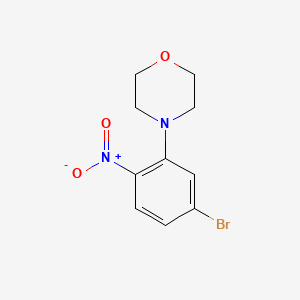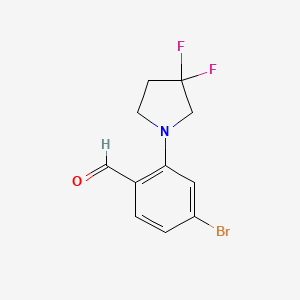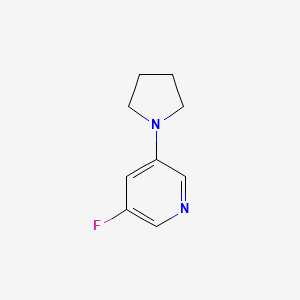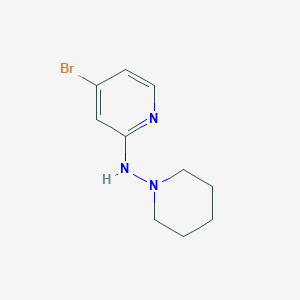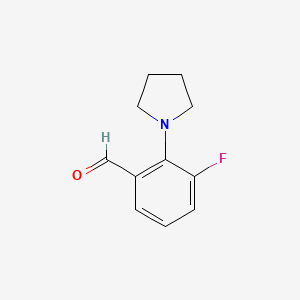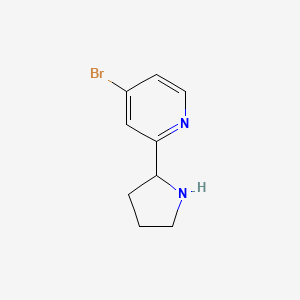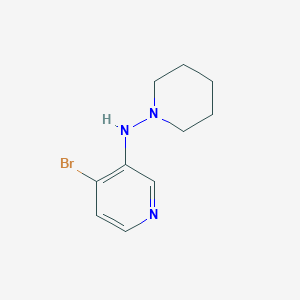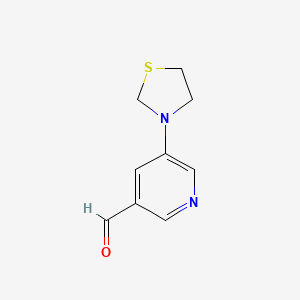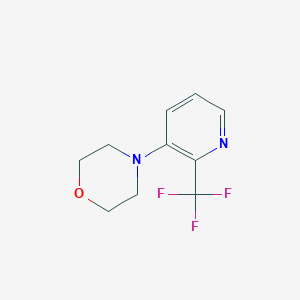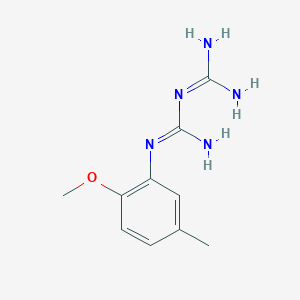
N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide
Übersicht
Beschreibung
“N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide” is a chemical compound with the molecular formula C10H15N5O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide” consists of 10 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 221.26 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide” include a molecular weight of 221.26 g/mol. More specific properties like melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide, as part of a broader group of compounds, has been researched for its antiviral properties. Specifically, 2,4-diamino-6-hydroxypyrimidines substituted in position 5, including the 5-methyl derivative, have demonstrated significant inhibitory activity against retrovirus replication in cell culture. This suggests potential utility in treating human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Environmental Impact Studies
The compound has also been studied for its environmental impact, particularly in the context of herbicide and insecticide mobility and persistence. For instance, research on metolachlor, a herbicide with a structure containing elements similar to N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide, has revealed insights into its limited mobility and persistence in certain environmental conditions, which could be relevant for similar compounds (Bowman, 1988).
Antibacterial Properties
Research on analogues of N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide, specifically alkyl bis(biguanide) analogues, has shown promising antibacterial and antiplaque properties. These findings are particularly relevant in dental health, with one analogue demonstrating significant efficacy against a range of dental plaque-forming microorganisms (Coburn et al., 1978).
Herbicide Detection
The compound's derivatives have also been used in the development of assays for the detection of herbicides. For example, an enzyme-linked immunosorbent assay (ELISA) was developed to quantitate metosulam, which has structural similarities, in soil and water. This application highlights the compound's relevance in agricultural and environmental monitoring (Parnell & Hall, 1998).
Synthetic Chemistry and Drug Development
The compound plays a crucial role in synthetic chemistry and drug development. Its derivatives have been used in the synthesis of curare alkaloids, which have applications in medicine and research. This demonstrates the compound's utility as a building block in complex synthetic pathways (Voronin et al., 1969).
Safety And Hazards
The safety data sheet for a similar compound, Methoxy-5-methylphenyl isothiocyanate, indicates that it causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled . These hazards may also apply to “N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide”, but specific safety data for this compound is not available.
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(2-methoxy-5-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-6-3-4-8(16-2)7(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOHZBGRMSYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



